N-(4-chlorophenyl)-2,6-difluorobenzamide

Description

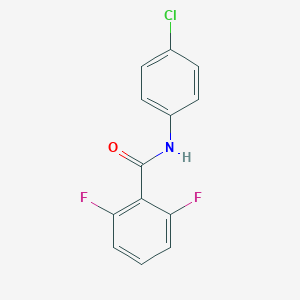

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRYXEGYUUQZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368673 | |

| Record name | N-(4-chlorophenyl)-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122987-01-3 | |

| Record name | N-(4-chlorophenyl)-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(4-chlorophenyl)-2,6-difluorobenzamide. This document details the established synthetic protocols, thorough characterization data, and insights into its biological significance, particularly its role as a chitin synthesis inhibitor.

Core Concepts and Synthesis

This compound belongs to the class of benzamides, a versatile scaffold in medicinal chemistry. The synthesis of this compound is primarily achieved through the formation of an amide bond between a substituted aniline and a substituted benzoyl derivative. Two common and effective synthetic routes are established:

-

From 2,6-difluorobenzoyl chloride and 4-chloroaniline: This method involves the acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.

-

From 2,6-difluorobenzamide and 4-chlorophenyl isocyanate: This alternative route involves the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. This reaction directly forms the target amide linkage.

The overall synthetic workflow can be visualized as a two-step process, starting from commercially available precursors to yield the final product.

Caption: Synthetic pathways to this compound.

Experimental Protocols

Synthesis of this compound from 2,6-difluorobenzoyl chloride and 4-chloroaniline

This protocol is adapted from a similar synthesis of a related compound and is expected to yield the target molecule with high purity.

Materials:

-

4-chloroaniline

-

2,6-difluorobenzoyl chloride

-

Triethylamine

-

Dichloromethane (dry)

-

0.5% Hydrochloric acid solution

-

Saturated aqueous sodium hydrogen carbonate solution

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

Procedure:

-

To a stirred solution of 4-chloroaniline (5 mmol) in dry dichloromethane (20 ml) at 275-277 K, add triethylamine (6 mmol) dropwise.

-

Slowly add a solution of 2,6-difluorobenzoyl chloride (5 mmol) in dry dichloromethane.

-

The reaction mixture is then stirred at 283–288 K for 2 hours.

-

After the reaction is complete, wash the mixture sequentially with 0.5% hydrochloric acid solution, saturated aqueous sodium hydrogen carbonate solution, and saturated aqueous sodium chloride solution.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as dichloromethane or ethanol to yield colorless crystals of this compound.

Characterization Data

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques. Below is a summary of the expected characterization data.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₃H₈ClF₂NO |

| Molecular Weight | 267.66 g/mol |

| Melting Point | 147 - 148°C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: Aromatic protons from the 2,6-difluorobenzoyl group and the 4-chlorophenyl group, and a singlet for the amide proton (NH). The aromatic protons of the 4-chlorophenyl group are expected to appear as two doublets (AA'BB' system). The protons of the 2,6-difluorobenzoyl group will show complex splitting due to fluorine coupling. |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals: Carbon signals for the two aromatic rings and the carbonyl carbon of the amide group. The carbons attached to fluorine will appear as doublets or triplets due to C-F coupling. |

| IR (ATR, cm⁻¹) | Expected characteristic peaks: N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). |

| Mass Spectrometry (ESI) | Expected m/z: [M+H]⁺ at approximately 268.03, showing the characteristic isotopic pattern for a compound containing one chlorine atom. |

Biological Activity: Inhibition of Chitin Synthesis

This compound is structurally related to benzoylurea insecticides, which are known inhibitors of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its proper formation is essential for growth and development.

The proposed mechanism of action involves the inhibition of the enzyme chitin synthase. This enzyme is responsible for the polymerization of N-acetylglucosamine (NAG) units to form chitin chains. By inhibiting this key enzyme, this compound disrupts the formation of the new cuticle during molting, leading to developmental defects and ultimately, the death of the insect.

Caption: Insect chitin biosynthesis pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and expected analytical data will be valuable for researchers in the fields of medicinal chemistry, agrochemistry, and drug development. The elucidation of its mechanism of action as a chitin synthesis inhibitor highlights its potential as a lead compound for the development of novel insecticides. Further studies are warranted to fully explore its biological activity spectrum and to optimize its properties for various applications.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl)-2,6-difluorobenzamide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and mechanism of action of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound of significant interest in the fields of agricultural and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and pesticide research.

Core Physicochemical Properties

This compound is a benzamide derivative characterized by its specific chemical structure that dictates its biological activity. The introduction of fluorine atoms and a chlorophenyl group significantly influences its physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 122987-01-3 | [1] |

| Molecular Formula | C₁₃H₈ClF₂NO | [1] |

| Molecular Weight | 267.66 g/mol | [1] |

| Melting Point | 147 - 148°C | [1][2] |

| Boiling Point | 289.8 ± 40.0 °C (Predicted) | [1][2] |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid | [2] |

| InChI | InChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | [2] |

| InChIKey | BBRYXEGYUUQZIT-UHFFFAOYSA-N | [2] |

| SMILES | O=C(NC1=CC=C(Cl)C=C1)C2=C(F)C=CC=C2F | [2] |

Mechanism of Action

The primary mode of action for this compound is the inhibition of chitin synthesis.[3] Chitin is a crucial component of the exoskeleton in insects. By disrupting the synthesis of this polymer, the compound acts as an insect growth regulator, proving effective against a variety of insect pests, including gypsy moths and boll weevils.[3] While it is categorized as a chitin synthesis inhibitor, the precise molecular targets within this pathway have not been fully elucidated in the available literature.[3]

Derivatives of the core 2,6-difluorobenzamide structure have also been investigated for other biological activities. Notably, certain derivatives have been shown to act as inhibitors of the bacterial cell division protein FtsZ, which is a promising target for novel antibiotics.[4][5][6]

References

- 1. N-(4-chlorophenyl)-2,6-difluoro- | 122987-01-3 [amp.chemicalbook.com]

- 2. amadischem.com [amadischem.com]

- 3. This compound | 122987-01-3 | Benchchem [benchchem.com]

- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]

N-(4-chlorophenyl)-2,6-difluorobenzamide: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)-2,6-difluorobenzamide, an organofluorine compound belonging to the benzoylurea class of insecticides, is a potent insect growth regulator. Its primary and most well-documented biological activity is the inhibition of chitin synthesis in insects, leading to developmental defects and mortality, particularly during molting. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its insecticidal properties. The information is presented through quantitative data summaries, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Biological Activity Data

The biological activity of this compound is most pronounced against insects, with significantly lower toxicity observed in vertebrates. The following tables summarize key quantitative data on its efficacy and toxicity across various organisms.

Table 1: Insecticidal Activity of this compound

| Target Insect Species | Bioassay Type | Efficacy Metric | Value | Reference |

| Aedes aegypti (Yellow Fever Mosquito) | Larval Emergence Inhibition | IE50 | 2.41 µg/L | [1] |

| Anopheles quadrimaculatus (Common Malaria Mosquito) | Larval Mortality | - | 86.7% mortality at 12.5 μg/L | [1] |

| Musca domestica (Housefly) | Larval Survival | LC50 | 0.91 ppm (susceptible strain) | [2] |

| Aphis glycines (Soybean Aphid) | Nymphal Mortality | - | Significant mortality at 50 ppm | [3] |

Table 2: Acute Toxicity of this compound to Non-Target Organisms

| Organism | Species | Exposure Route | Toxicity Metric | Value | Reference |

| Rat | Rattus norvegicus | Oral | LD50 | >5,000 mg/kg | [4] |

| Rabbit | Oryctolagus cuniculus | Dermal | LD50 | >2,000 mg/kg | [4] |

| Bobwhite Quail | Colinus virginianus | Dietary (8-day) | LC50 | >4640 ppm | |

| Mallard Duck | Anas platyrhynchos | Dietary (8-day) | LC50 | >4640 ppm | |

| Rainbow Trout | Oncorhynchus mykiss | 96-hour | LC50 | 240 mg/L | |

| Bluegill Sunfish | Lepomis macrochirus | 96-hour | LC50 | 660 mg/L | |

| Channel Catfish | Ictalurus punctatus | 96-hour | LC50 | 180 mg/L | |

| Water Flea | Daphnia magna | 21-day | EC50 | 51.76 ng/L | [5] |

| Honey Bee | Apis mellifera | Contact | LD50 | >114.8 µ g/bee | [6] |

| Honey Bee | Apis mellifera | Oral | LD50 | >30 µ g/bee | [6] |

Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action of this compound is the disruption of chitin biosynthesis in insects. Chitin is a crucial structural component of the insect exoskeleton (cuticle) and the peritrophic membrane lining the midgut. By inhibiting the enzyme chitin synthase, this compound prevents the proper formation of the new cuticle during molting. This leads to a fragile and malformed exoskeleton that cannot withstand the pressures of molting or provide adequate support, ultimately resulting in larval death.[4][7] Some studies have shown that exposure to diflubenzuron can lead to an up-regulation of the chitin synthase 1 (CHS1) gene, possibly as a compensatory response by the insect.[8][9]

Experimental Protocols

Insect Chitin Synthase Inhibition Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory effect of this compound on insect chitin synthase activity.

Materials:

-

Insect tissue rich in chitin synthase (e.g., larval integument)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Substrate: UDP-[14C]-N-acetylglucosamine

-

Activator: Trypsin

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and N-acetylglucosamine)

-

Stop solution (e.g., 10% trichloroacetic acid)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Homogenize insect tissue in cold homogenization buffer. Centrifuge the homogenate to obtain a microsomal pellet, which is then resuspended in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and varying concentrations of this compound (or solvent control).

-

Activation: Add trypsin to the mixture and incubate to activate the chitin synthase zymogen.

-

Initiation: Start the reaction by adding the UDP-[14C]-N-acetylglucosamine substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Quantification: Filter the reaction mixture through a glass fiber filter to trap the insoluble [14C]-chitin. Wash the filter to remove unincorporated substrate. Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Acute Immobilisation Test with Daphnia magna (OECD 202)

This protocol outlines the standardized method for assessing the acute toxicity of this compound to the aquatic invertebrate Daphnia magna.

Materials:

-

Test organism: Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater medium

-

Test substance: this compound

-

Test vessels (e.g., glass beakers)

-

Controlled environment chamber (20 ± 2°C, 16h light: 8h dark photoperiod)

Procedure:

-

Test Solutions: Prepare a series of concentrations of the test substance in the reconstituted freshwater medium. A control group with only the medium is also prepared.

-

Exposure: Introduce a set number of Daphnia neonates (e.g., 20) into each test vessel containing the different concentrations of the test substance and the control.

-

Incubation: Place the test vessels in the controlled environment chamber for 48 hours.

-

Observation: At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Determine the concentration of the test substance that causes immobilisation in 50% of the Daphnia population (EC50) at 48 hours.

Other Biological Activities

While the primary and extensively studied biological activity of this compound is its insecticidal effect through chitin synthesis inhibition, its potential for other biological activities such as herbicidal and fungicidal effects has been investigated to a lesser extent. However, comprehensive and quantitative data supporting significant herbicidal or fungicidal activity in field applications are currently lacking in the scientific literature. The high specificity of its mode of action towards chitin, a polymer largely absent in plants and with a different structural role in fungi compared to insects, likely contributes to its selective insecticidal profile.

Conclusion

This compound is a highly effective and selective insecticide that targets a fundamental and specific physiological process in insects—chitin synthesis. Its biological activity spectrum is characterized by high potency against a range of insect pests, particularly in their larval stages, and comparatively low acute toxicity to vertebrates. Its impact on non-target aquatic invertebrates, however, necessitates careful risk assessment and management in its application. The detailed understanding of its mechanism of action and the availability of standardized testing protocols facilitate its evaluation and responsible use in pest management programs. Further research could explore potential synergistic interactions with other pest control agents and continue to monitor for the development of resistance in target insect populations.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. oecd.org [oecd.org]

- 3. fera.co.uk [fera.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Exposure to Diflubenzuron Results in an Up-Regulation of a Chitin Synthase 1 Gene in Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a chitin synthase encoding gene and effect of diflubenzuron in soybean aphid, Aphis glycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. fera.co.uk [fera.co.uk]

An In-depth Technical Guide to the Discovery and Development of N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a cornerstone of modern pest management, valued for its high specificity and novel mode of action. As a member of the benzoylurea class of insecticides, it disrupts the normal development of a wide range of insect pests by inhibiting chitin synthesis, a process vital for the formation of their exoskeletons. This targeted mechanism offers a significant advantage over traditional neurotoxic insecticides, presenting lower acute toxicity to mammals and other non-arthropod species. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Diflubenzuron. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its efficacy, and visual representations of its mode of action and synthetic pathway to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, entomology, and drug development.

Introduction

The development of synthetic insecticides in the 20th century revolutionized agriculture and public health. However, the widespread use of broad-spectrum neurotoxic agents led to challenges, including insect resistance, environmental contamination, and adverse effects on non-target organisms. This necessitated the search for more selective and environmentally benign alternatives. The discovery of Diflubenzuron in the early 1970s by Philips-Duphar B.V. marked a significant milestone in this endeavor.[1]

Diflubenzuron emerged from research into a novel class of compounds, the benzoylureas, which exhibited a unique mode of action. Unlike its predecessors that targeted the insect nervous system, Diflubenzuron was found to interfere with the molting process, a critical stage in the insect life cycle.[1][2] This guide delves into the scientific journey of Diflubenzuron, from its chemical synthesis to its biological mechanism and practical applications.

Physicochemical Properties

Diflubenzuron is a white to yellowish-brown crystalline solid.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | [3] |

| Molecular Weight | 310.7 g/mol | |

| Melting Point | 210–230 °C | |

| Water Solubility | 0.08 mg/L at 25 °C | |

| Vapor Pressure | 9.0 x 10⁻¹⁰ mm Hg at 25 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.70 |

Synthesis of this compound

The commercial synthesis of Diflubenzuron is a well-established process that involves the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate.[1]

Synthetic Pathway

The overall synthetic scheme is as follows:

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized representation based on common synthetic routes described in the literature.[4][5]

Materials:

-

p-Chloroaniline

-

Phosgene (or a phosgene substitute like triphosgene)

-

2,6-difluorobenzamide

-

Aromatic solvent (e.g., toluene, chlorobenzene)

-

Catalyst (e.g., dimethylformamide)

-

Promoter (e.g., triethylene diamine)

Procedure:

-

Preparation of 4-chlorophenyl isocyanate:

-

An aromatic solvent is charged into a reaction vessel equipped with a stirrer, thermometer, and gas inlet.

-

The solvent is cooled, and phosgene gas is introduced.

-

A solution of p-chloroaniline in the same solvent is slowly added while maintaining the temperature.

-

A catalyst and a promoter are added to facilitate the reaction.

-

The reaction mixture is heated to drive the reaction to completion.

-

Excess phosgene and hydrogen chloride gas are removed by purging with an inert gas (e.g., nitrogen).

-

The resulting solution contains 4-chlorophenyl isocyanate.

-

-

Synthesis of Diflubenzuron:

-

In a separate reaction vessel, 2,6-difluorobenzamide is dissolved in an aromatic solvent with stirring.

-

The solution is heated, and the previously prepared 4-chlorophenyl isocyanate solution is added dropwise.

-

The reaction mixture is maintained at an elevated temperature for several hours to ensure complete reaction.

-

Upon completion, the mixture is cooled to induce crystallization of the product.

-

The solid product is collected by filtration, washed with a cold solvent, and dried to yield this compound (Diflubenzuron).

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent to achieve high purity.

Characterization:

-

The identity and purity of the synthesized compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action: Inhibition of Chitin Synthesis

Diflubenzuron's insecticidal activity stems from its ability to interfere with the biosynthesis of chitin, a crucial component of the insect exoskeleton.[2][6]

The Chitin Biosynthesis Pathway

Chitin is a long-chain polymer of N-acetylglucosamine. Its synthesis is a multi-step enzymatic process. Diflubenzuron specifically inhibits the final step of this pathway, which is catalyzed by the enzyme chitin synthase.[6][7]

Molecular Target and Effects

The primary target of Diflubenzuron is the enzyme chitin synthase (CHS1), which is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[6][8] By inhibiting this enzyme, Diflubenzuron prevents the proper formation of the new cuticle during molting. As a result, the insect larva is unable to shed its old exoskeleton or properly form a new one, leading to death during the molting process.[2][6] This mode of action is highly specific to arthropods, as vertebrates do not possess the chitin synthesis pathway.[8]

Biological Activity and Efficacy

Diflubenzuron is effective against a wide range of insect pests, primarily from the orders Lepidoptera and Diptera.[9] Its efficacy is typically evaluated through bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population.

Quantitative Efficacy Data

The following tables summarize the toxicity of Diflubenzuron to various target and non-target organisms.

Table 1: Toxicity of Diflubenzuron to Target Insect Pests

| Species | Life Stage | Bioassay Method | LC50 / LD50 | Reference |

| Spodoptera litura | 3rd Instar Larva | Topical | 90.048 ppm (6.00 µg/g) | [10] |

| Spodoptera litura | 5th Instar Larva | Topical | 177.500 ppm (11.80 µg/g) | [10] |

| Spodoptera litura | 3rd Instar Larva | Ingestion | 75.828 ppm (126 µg/g) | [10] |

| Spodoptera litura | 5th Instar Larva | Ingestion | 129.024 ppm (12.90 µg/g) | [10] |

| Aphis glycines | Nymph | Leaf Dip | 50 ppm (caused significant mortality) | [8][11] |

| Chironomus sp. | Larva | Laboratory | LC50: 0.019 g/L | [12][13] |

| Buenoa sp. | Larva | Laboratory | LC50: 2.77 x 10⁻³ g/L | [12][13] |

Table 2: Toxicity of Diflubenzuron to Non-Target Organisms

| Organism | Species | Toxicity Value | Reference |

| Mammals | Rat (oral LD50) | >4640 mg/kg | [2] |

| Rabbit (dermal LD50) | >4000 mg/kg | [2] | |

| Birds | Bobwhite quail (8-day dietary LC50) | >4640 ppm | [2] |

| Mallard duck (8-day dietary LC50) | >4640 ppm | [2] | |

| Fish | Bluegill sunfish (96-hour LC50) | 660 mg/L | [2] |

| Rainbow trout (96-hour LC50) | 240 mg/L | [2] | |

| Channel catfish (96-hour LC50) | 180 mg/L | [2] | |

| Aquatic Invertebrates | Oyster larvae (EC50) | 130 mg/L | [2] |

Experimental Protocol: Larval Bioassay (Leaf Dip Method)

This protocol is a generalized procedure for assessing the insecticidal activity of Diflubenzuron against leaf-feeding insects.[11]

Materials:

-

Diflubenzuron of known purity

-

Acetone or other suitable solvent

-

Surfactant (e.g., Triton X-100)

-

Distilled water

-

Host plant leaves

-

Test insects (e.g., third-instar larvae)

-

Petri dishes or ventilated containers

-

Filter paper

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Diflubenzuron in the chosen solvent.

-

Make a series of serial dilutions from the stock solution to obtain the desired test concentrations.

-

Add a small amount of surfactant to each dilution to ensure even wetting of the leaves.

-

A control solution containing only the solvent and surfactant in water should also be prepared.

-

-

Leaf Treatment:

-

Excise fresh, undamaged leaves from the host plant.

-

Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds).

-

Allow the leaves to air dry completely.

-

-

Insect Exposure:

-

Place a treated leaf in a petri dish lined with moist filter paper.

-

Introduce a known number of test insects (e.g., 10-20 larvae) into each petri dish.

-

Seal the petri dishes with a ventilated lid.

-

-

Incubation and Observation:

-

Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).

-

Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Mortality is typically defined as the inability of the larvae to move when gently prodded.

-

-

Data Analysis:

-

Correct the observed mortality for control mortality using Abbott's formula.

-

Use probit analysis or a similar statistical method to calculate the LC50 value and its 95% confidence limits.

-

Environmental Fate and Toxicology

Environmental Fate

Diflubenzuron exhibits low persistence in soil, with a half-life of 3 to 4 days, as it is rapidly degraded by microbial processes.[2] In water, its degradation is pH-dependent, being more rapid in alkaline conditions. Due to its low water solubility and tendency to adsorb to organic matter, it has very low mobility in soil and is not expected to leach into groundwater.[1][2]

Toxicology

Diflubenzuron has low acute toxicity to mammals, birds, and fish, as evidenced by the high LD50 and LC50 values presented in Table 2.[2] It is not considered carcinogenic, mutagenic, or teratogenic.[2] The primary toxicological concern is its high toxicity to aquatic invertebrates, which, like insects, rely on chitin for their exoskeletons.[14] Therefore, care must be taken to avoid direct application to water bodies.[14]

Analytical Methods

The determination of Diflubenzuron residues in various matrices is crucial for regulatory compliance and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[15][16][17]

Experimental Protocol: Residue Analysis by HPLC

This is a generalized protocol for the analysis of Diflubenzuron residues in a sample matrix.

Materials:

-

Sample (e.g., soil, water, plant tissue)

-

Acetonitrile

-

n-hexane

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV or mass spectrometry detector

-

Analytical column (e.g., C18)

-

Diflubenzuron analytical standard

Procedure:

-

Extraction:

-

Cleanup:

-

Chromatographic Analysis:

-

The cleaned-up extract is concentrated and an aliquot is injected into the HPLC system.

-

Separation is achieved on a C18 column using a mobile phase typically consisting of a mixture of acetonitrile and water.[15]

-

Detection is commonly performed using a UV detector at a specific wavelength (e.g., 254 nm) or a mass spectrometer for higher sensitivity and selectivity.[15]

-

-

Quantification:

-

The concentration of Diflubenzuron in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from analytical standards.

-

Conclusion

This compound (Diflubenzuron) stands as a testament to the success of mechanism-based insecticide discovery. Its specific inhibition of chitin synthesis provides effective control of a wide range of insect pests while minimizing the impact on non-target vertebrates. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, biological efficacy, and analytical methodologies. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals, facilitating further research and the development of next-generation insect growth regulators with even greater selectivity and environmental compatibility. The continued study of compounds like Diflubenzuron is essential for the development of sustainable pest management strategies in agriculture and public health.

References

- 1. Diflubenzuron (EHC 184, 1996) [inchem.org]

- 2. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]

- 3. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]

- 5. CN102180813A - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a Chitin Synthase Encoding Gene and Effect of Diflubenzuron in Soybean Aphid, Aphis Glycines [ijbs.com]

- 9. Efficacy of three formulations of diflubenzuron, an insect growth regulator, against Culex quinquefasciatus Say, the vector of Bancroftian filariasis in India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of a chitin synthase encoding gene and effect of diflubenzuron in soybean aphid, Aphis glycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. Diflubenzuron (HSG 99, 1995) [inchem.org]

- 15. [Determination of diflubenzuron and triflumuron residues in greasy wool by accelerated solvent extraction technique and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

In Vitro Evaluation of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-2,6-difluorobenzamide, a prominent member of the benzoylurea class of compounds, is a potent and selective insect growth regulator. Its primary mechanism of action involves the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton, leading to mortality during molting.[1][2] More recently, derivatives of the 2,6-difluorobenzamide scaffold have also demonstrated promising antibacterial activity through the inhibition of the bacterial cell division protein FtsZ. This technical guide provides a comprehensive in vitro evaluation of this compound, detailing its mechanisms of action, experimental protocols for its assessment, and a summary of its biological activity.

Introduction

This compound, also known as Diflubenzuron, is a well-established insecticide used in agriculture and public health programs.[1][3] Its high selectivity and low mammalian toxicity make it a valuable tool in integrated pest management strategies.[1][2] The core structure, a 2,6-difluorobenzamide motif, is crucial for its biological activity. This guide will delve into the in vitro methodologies used to characterize its insecticidal and antibacterial properties, providing researchers with the necessary information to conduct further studies and explore its potential in drug development.

Mechanism of Action

Inhibition of Chitin Synthesis in Insects

The primary mode of action of this compound is the disruption of chitin biosynthesis in insects.[1][2] Chitin is a long-chain polymer of N-acetylglucosamine and is a critical component of the insect cuticle. By inhibiting chitin synthase, this compound prevents the proper formation of the new exoskeleton during molting, leading to larval death.[4][5] Recent studies using CRISPR/Cas9 have provided strong evidence that benzoylureas, including this compound, directly interact with the chitin synthase enzyme (CHS1).[4]

Inhibition of FtsZ in Bacteria

Derivatives of 2,6-difluorobenzamide have been shown to inhibit bacterial cell division by targeting the filamentous temperature-sensitive protein Z (FtsZ).[6][7] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the bacterial division site.[8][9] Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation and eventual cell death. This dual activity highlights the potential for developing new classes of antibiotics based on the 2,6-difluorobenzamide scaffold.

In Vitro Experimental Protocols

Insecticidal Activity: Chitin Synthesis Inhibition Assay

This protocol is adapted from methodologies described for evaluating chitin synthase inhibitors.[10][11]

Objective: To quantify the inhibitory effect of this compound on chitin synthase activity in vitro.

Materials:

-

Insect cell line (e.g., from Spodoptera frugiperda, Sf9) or crude enzyme extract from insect larvae.

-

This compound (test compound).

-

UDP-[14C]N-acetylglucosamine (radiolabeled substrate).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Scintillation cocktail and vials.

-

Microplate reader or scintillation counter.

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme extract from the insect cell line or larvae by homogenization and centrifugation.

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing the enzyme extract, reaction buffer, and varying concentrations of the test compound.

-

Initiation: Start the reaction by adding the radiolabeled substrate, UDP-[14C]N-acetylglucosamine.

-

Incubation: Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

-

Quantification: Filter the reaction mixture to separate the radiolabeled chitin polymer from the unreacted substrate. Measure the radioactivity of the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antibacterial Activity: FtsZ Polymerization Assay

This protocol is based on established methods for evaluating FtsZ inhibitors.

Objective: To determine the effect of this compound derivatives on the polymerization of FtsZ in vitro.

Materials:

-

Purified FtsZ protein (e.g., from Staphylococcus aureus or Bacillus subtilis).

-

Test compound (2,6-difluorobenzamide derivative).

-

Polymerization buffer (e.g., MES buffer with MgCl2 and KCl).

-

GTP (guanosine triphosphate).

-

Spectrophotometer or fluorescence plate reader.

Procedure:

-

Protein Preparation: Ensure the purified FtsZ protein is in a monomeric state.

-

Reaction Setup: In a cuvette or microplate, mix the FtsZ protein with the polymerization buffer and various concentrations of the test compound.

-

Initiation: Initiate polymerization by adding GTP.

-

Monitoring: Monitor the change in light scattering at a specific wavelength (e.g., 340 nm) or fluorescence over time. An increase in light scattering indicates FtsZ polymerization.

-

Data Analysis: Compare the polymerization kinetics in the presence and absence of the test compound. Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of this compound and its derivatives.

Table 1: Insecticidal Activity of this compound (Diflubenzuron)

| Target Organism | Assay Type | Endpoint | Value | Reference |

| Spodoptera littoralis | Larval Feeding | LC50 | 0.09228% | [12] |

| Earias vitella | Larval Feeding | LC50 | 0.03458% | [12] |

| Aedes aegypti | Larval Exposure | IE50 | Varies by strain | [3] |

| Lepeophtheirus salmonis | Larval Molt | EC50 | 93.2 nM |

Table 2: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

| Bacterial Strain | Compound Type | Endpoint | Value (µM) | Reference |

| Staphylococcus aureus | Thiazolidione derivatives | MIC | 0.75 - 25 | [13] |

| Staphylococcus epidermidis | Thiazolidione derivatives | MIC | 0.75 - 25 | [13] |

| Staphylococcus aureus | Disaspidin BB | MIC | 1.67–2.71 µg/ml | [14] |

| Staphylococcus aureus | ZY-214-4 | Sub-inhibitory conc. | 4 µg/ml | [15] |

Conclusion

This compound remains a significant tool in insect pest management due to its specific mode of action targeting chitin synthesis. The in vitro assays detailed in this guide provide a robust framework for its continued evaluation and for the screening of new analogs. Furthermore, the discovery of antibacterial activity in 2,6-difluorobenzamide derivatives, through the inhibition of the essential cell division protein FtsZ, opens a promising avenue for the development of novel antibiotics. The experimental protocols and data presented here serve as a valuable resource for researchers in the fields of insecticide discovery and antibacterial drug development, facilitating further investigation into this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and detection of a novel point mutation in the Chitin Synthase gene of Culex pipiens associated with diflubenzuron resistance | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]

- 15. Frontiers | Antibiofilm Activity of Small-Molecule ZY-214-4 Against Staphylococcus aureus [frontiersin.org]

N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide to a Potent Chitin Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-2,6-difluorobenzamide, widely known as Diflubenzuron, is a cornerstone insecticide of the benzoylurea class, functioning as a potent and specific insect growth regulator (IGR). Its mechanism of action centers on the disruption of chitin biosynthesis, a process vital for the formation of the insect exoskeleton but absent in vertebrates, affording it a high degree of selectivity. This technical guide provides an in-depth analysis of Diflubenzuron's physicochemical properties, its precise molecular mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The content herein is intended to serve as a comprehensive resource for professionals engaged in insecticide research and development.

Physicochemical Properties

Diflubenzuron is a white, crystalline solid characterized by its low solubility in water and apolar organic solvents.[1] Its stability is pH-dependent, with increased hydrolysis and degradation occurring in alkaline conditions.[2]

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea | [1] |

| Common Name | Diflubenzuron | [1] |

| CAS Number | 35367-38-5 | [3] |

| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | [1] |

| Molecular Weight | 310.7 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 210-230 °C (Technical Grade) | [3] |

| Vapor Pressure | <0.033 mPa @ 50 °C | [3] |

| Water Solubility | 0.08 - 0.14 mg/L @ 20-25 °C | [3] |

| log K_ow_ (Octanol/Water) | ~3.7 - 3.8 | [1] |

Mechanism of Action: Inhibition of Chitin Synthesis

Diflubenzuron's insecticidal activity is not through direct neurotoxicity but by interfering with the physiological process of molting.[5] It specifically targets the formation of chitin, an essential polysaccharide that provides structural integrity to the arthropod cuticle.[6]

The Insect Chitin Biosynthesis Pathway

Chitin synthesis is a multi-step enzymatic pathway that converts sugars into the final chitin polymer. The process begins with trehalose, the primary blood sugar in insects, and culminates in the polymerization of N-acetylglucosamine (GlcNAc) units. The final and critical step is catalyzed by the enzyme chitin synthase (CHS).

Caption: Simplified pathway of chitin biosynthesis in insects.

Disruption by Diflubenzuron

Diflubenzuron acts as a specific, non-competitive inhibitor of chitin synthase 1 (CHS1), the enzyme isoform responsible for chitin formation in the epidermis, trachea, and other cuticle-producing tissues.[6][7] By blocking this enzyme, Diflubenzuron prevents the polymerization of UDP-N-acetylglucosamine into chitin chains.[6] This leads to the formation of a malformed, fragile endocuticle that lacks structural integrity.[8] Consequently, the insect larva is unable to withstand the physical stresses of molting or maintain its shape, resulting in rupture and death.[4] This mode of action makes it primarily effective against immature larval stages.[5]

Caption: Diflubenzuron inhibits the Chitin Synthase 1 enzyme.

Quantitative Efficacy and Toxicological Profile

Diflubenzuron exhibits high efficacy against target larval pests while demonstrating a favorable safety profile for mammals and birds. However, its mode of action makes it highly toxic to other chitin-synthesizing organisms, particularly aquatic invertebrates.

| Organism/Test Type | Species | Value | Unit | Source(s) |

| Mammalian Acute Oral LD₅₀ | Rat, Mouse | >4,640 | mg/kg | [3][5] |

| Mammalian Acute Dermal LD₅₀ | Rat | >10,000 | mg/kg | [1][3] |

| Mammalian Acute Dermal LD₅₀ | Rabbit | >2,000 | mg/kg | |

| Avian 8-day Dietary LC₅₀ | Bobwhite Quail, Mallard Duck | >4,640 | ppm | [3] |

| Fish 96-hour LC₅₀ | Rainbow Trout | 240 | mg/L | [3] |

| Fish 96-hour LC₅₀ | Bluegill Sunfish | 660 | mg/L | [3] |

| Aquatic Invertebrate EC₅₀ | Oyster Larvae | 130 | mg/L | [3] |

| Target Insect LC₅₀ | Chironomus sp. | 0.019 | g/L | [9][10] |

| Target Insect LC₅₀ | Buenoa sp. | 0.00277 | g/L | [9][10] |

| Target Insect EI₅₀ | Aedes aegypti | 1.59 | ppb (µg/L) | [11] |

LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration; EC₅₀: Median Effective Concentration; EI₅₀: Median Emergence Inhibition.

Experimental Protocols

Evaluating the efficacy of chitin synthesis inhibitors like Diflubenzuron requires specific bioassays. The following are representative protocols for in vivo and in vitro assessment.

Protocol: Larvicidal Bioassay (WHO Standard Method)

This protocol determines the lethal concentration (LC) or emergence inhibition (IE) of Diflubenzuron against mosquito larvae.[12][13]

Caption: Workflow for a standard larvicidal bioassay.

Methodology Details:

-

Insect Rearing: Culture target insects (e.g., Aedes aegypti) to the late 3rd or early 4th larval instar under controlled conditions.[11]

-

Solution Preparation: Prepare a high-concentration stock solution of Diflubenzuron in a suitable solvent like DMSO. Create a series of at least five working concentrations by diluting the stock in distilled or de-chlorinated water. Prepare a control group using only the solvent and water.[12]

-

Exposure: In replicate cups or beakers, add a defined volume of water (e.g., 100 mL) and the appropriate amount of insecticide solution. Introduce a known number of larvae (e.g., 20) into each replicate.[14]

-

Incubation and Observation: Maintain the bioassay under controlled temperature and photoperiod. Provide a small amount of larval food. Record mortality and successful pupation/emergence daily until all individuals in the control group have emerged or died.[11][15]

-

Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC₅₀ (concentration killing 50% of larvae) or IE₅₀ (concentration inhibiting 50% of adult emergence) values and their 95% confidence intervals.[11]

Protocol: In Vitro Chitin Synthesis Inhibition Assay

This assay directly measures the effect of Diflubenzuron on chitin synthesis in cultured insect integument, allowing for the determination of IC₅₀ values.[16]

Caption: Workflow for an in vitro chitin synthesis inhibition assay.

Methodology Details:

-

Tissue Preparation: Aseptically dissect integument tissue from the final larval instar of the target insect (e.g., rice stem borer, Chilo suppressalis).[16]

-

Culturing: Place the tissue fragments in a suitable insect cell culture medium.

-

Treatment: Add various concentrations of Diflubenzuron (dissolved in a carrier solvent) to the culture wells. Include a negative control (solvent only) and a positive control (a known high concentration of Diflubenzuron to establish 0% synthesis).[16]

-

Radiolabeling: Add a radiolabeled chitin precursor, such as [¹⁴C]N-acetylglucosamine ([¹⁴C]NAG), to each well.

-

Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized chitin.

-

Chitin Isolation: Terminate the reaction and process the tissue. This involves extensive washing to remove unincorporated [¹⁴C]NAG, followed by chemical digestion (e.g., with KOH) to hydrolyze proteins and other non-chitinous materials, leaving the insoluble chitin polymer.

-

Quantification and Analysis: Quantify the amount of incorporated radioactivity in the chitin pellet using liquid scintillation counting. Calculate the percentage of chitin synthesis inhibition relative to the negative control. Determine the IC₅₀ (concentration causing 50% inhibition) by plotting inhibition versus concentration.[16]

Resistance Mechanisms

Resistance to Diflubenzuron has been documented in several insect species, including the house fly (Musca domestica) and the Australian sheep blowfly (Lucilia cuprina).[17][18] The primary mechanism is target-site insensitivity arising from point mutations in the chitin synthase 1 (CHS1) gene. These mutations alter the binding site of the insecticide, reducing its inhibitory effect and leading to high levels of resistance.[6] Monitoring for these specific mutations can serve as a valuable tool in resistance management programs.

Conclusion

This compound remains a highly effective and valuable tool for integrated pest management. Its specific mode of action, targeting a biochemical pathway unique to arthropods, provides excellent selectivity and a low risk to vertebrates. A thorough understanding of its mechanism, quantitative efficacy, and potential for resistance is critical for its responsible and sustainable use in agricultural, forestry, and public health applications. The experimental protocols detailed herein provide a framework for the continued research and development of this and other next-generation insect growth regulators.

References

- 1. Diflubenzuron (HSG 99, 1995) [inchem.org]

- 2. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]

- 4. Diflubenzuron - Wikipedia [en.wikipedia.org]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. researchgate.net [researchgate.net]

- 7. Exposure to Diflubenzuron Results in an Up-Regulation of a Chitin Synthase 1 Gene in Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 13. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]

- 14. Resistance Status to the Insecticides Temephos, Deltamethrin, and Diflubenzuron in Brazilian Aedes aegypti Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.plos.org [journals.plos.org]

Spectroscopic Analysis of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound of interest in pharmaceutical and agrochemical research. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clear, tabular formats. Furthermore, it outlines comprehensive experimental protocols for acquiring these spectra and includes visual diagrams to illustrate the analytical workflow and molecular fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (Predicted)

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.55 | d (J ≈ 8.8 Hz) | 2H | H-2', H-6' |

| ~ 7.35 | d (J ≈ 8.8 Hz) | 2H | H-3', H-5' |

| ~ 7.40 - 7.50 | m | 1H | H-4 |

| ~ 6.95 - 7.05 | t (J ≈ 8.4 Hz) | 2H | H-3, H-5 |

| ~ 8.0 (broad s) | s | 1H | N-H |

Table 2: ¹³C NMR Spectral Data (Predicted)

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160.0 (dd, ¹JCF ≈ 250 Hz) | C-2, C-6 |

| ~ 162.0 | C=O |

| ~ 136.5 | C-1' |

| ~ 133.0 (t, ³JCF ≈ 10 Hz) | C-4 |

| ~ 130.0 | C-4' |

| ~ 129.5 | C-3', C-5' |

| ~ 122.0 | C-2', C-6' |

| ~ 112.5 (dd, ²JCF ≈ 20 Hz) | C-3, C-5 |

| ~ 115.0 (t, ²JCF ≈ 20 Hz) | C-1 |

Table 3: ¹⁹F NMR Spectral Data (Predicted)

(Solvent: CDCl₃, 376 MHz, Referenced to CFCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ -114 | F-2, F-6 |

Table 4: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1660 | Strong | C=O stretch (Amide I) |

| ~ 1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~ 1540 | Medium | N-H bend (Amide II) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1090 | Strong | C-Cl stretch |

| ~ 1000 | Strong | C-F stretch |

Table 5: Mass Spectrometry Data (Predicted)

(Ionization Mode: Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 269/271 | High | [M]⁺ (Molecular ion) |

| 159 | High | [C₇H₃F₂O]⁺ |

| 141 | Medium | [C₇H₃F₂]⁺ |

| 126/128 | Medium | [C₆H₄ClN]⁺ |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm, centered around 100 ppm.

-

Use a pulse angle of 30-45 degrees and a longer relaxation delay of 2-5 seconds to ensure quantitative analysis of all carbon environments.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum with a spectral width of approximately 200 ppm, centered around -120 ppm.

-

Use an appropriate pulse sequence and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Procedure (using GC-MS with EI):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to elute the compound, for instance, starting at 100°C and ramping to 280°C at 10°C/min.

-

-

MS Detection:

-

The eluent from the GC is directed into the EI source of the mass spectrometer.

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound of interest to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway for this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Unveiling the Structural Architecture of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth exploration of the crystal structure, synthesis, and biological mode of action of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound of significant interest in medicinal chemistry and agrochemical research, commonly known as Diflubenzuron. While a comprehensive, publicly accessible crystallographic dataset for this specific molecule remains elusive in peer-reviewed literature, this guide offers a comparative analysis based on closely related structures, details established experimental protocols, and visualizes key molecular pathways.

Crystal Structure Analysis

The crystal structures of several related benzamides have been determined, revealing key intermolecular interactions that likely govern the solid-state packing of this compound. These interactions predominantly include hydrogen bonding and π-π stacking.

Table 1: Comparative Crystallographic Data of Related Benzamide Structures

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide | C₁₉H₁₃ClF₂N₂O₂ | Monoclinic | P2₁/n | 11.2759(7) | 9.0182(5) | 14.2235(8) | 93.834(2) | [1] |

| N-(4-Cyanophenyl)-2,6-difluorobenzamide | C₁₄H₈F₂N₂O | Monoclinic | P2₁/c | 9.3377(11) | 5.0793(6) | 24.500(3) | 100.202(3) | [2] |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | 5.6756(3) | 4.9829(2) | 19.3064(12) | 91.197(5) | [3] |

| 2,6-Dichloro-N-(4-chlorophenyl)benzamide | C₁₃H₈Cl₃NO | Monoclinic | P2₁/c | 11.241(2) | 12.590(3) | 9.6450(19) | 100.60(3) | [2] |

Based on these related structures, it is anticipated that the crystal packing of this compound is stabilized by intermolecular N—H···O hydrogen bonds, forming chains or dimeric motifs. The dihedral angle between the two aromatic rings is also a critical conformational parameter, which in related structures varies significantly, influencing the overall molecular shape.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (Diflubenzuron) is well-established and typically proceeds via the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate.[4]

Reaction Scheme:

Detailed Methodology:

-

Preparation of 2,6-difluorobenzamide: This intermediate can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile.

-

Reaction with 4-chlorophenyl isocyanate: In a suitable anhydrous solvent (e.g., toluene, dichloromethane), 2,6-difluorobenzamide is reacted with an equimolar amount of 4-chlorophenyl isocyanate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.[4]

Crystallization

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation.

Detailed Methodology:

-

Solvent Selection: A suitable solvent in which the compound has moderate solubility is chosen. For benzamide derivatives, solvents like dichloromethane, ethyl acetate, or ethanol are often effective.[1]

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks can lead to the formation of high-quality single crystals.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Mechanism of Action: Chitin Synthesis Inhibition

This compound is a potent and specific inhibitor of chitin synthesis in insects. This mode of action disrupts the formation of the insect's exoskeleton, leading to mortality during molting.

References

- 1. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-N-(4-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Crystal Structure ofN-{4-[(6-chlor [research.amanote.com]

- 4. Diflubenzuron (HSG 99, 1995) [inchem.org]

Methodological & Application

analytical methods for N-(4-chlorophenyl)-2,6-difluorobenzamide detection

An overview of analytical methodologies for the detection and quantification of N-(4-chlorophenyl)-2,6-difluorobenzamide is presented for researchers, scientists, and professionals in drug development. This document details protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), including sample preparation, instrumental conditions, and data analysis.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical and environmental analysis. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. This application note provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique for the quantification of aromatic compounds. The method described is adapted from a procedure for the analysis of the pesticide diflubenzuron and its metabolites, which share structural similarities with this compound[1].

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-DAD method for the analysis of benzamide-related compounds.

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 10% |

Experimental Protocol

2.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

A generic solid-phase extraction protocol for cleaning up environmental or biological samples prior to HPLC analysis is outlined below.

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of deionized water.

-

Loading: Load 200 mL of the pre-treated water sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle vacuum for 5-10 minutes.

-

Elution: Elute the analyte with 6 mL of a solution of 0.5% formic acid in a 1:1 methanol:acetonitrile mixture.

-

Drying and Reconstitution: Dry the eluent under a gentle stream of nitrogen at 35°C and reconstitute the residue in 1 mL of the mobile phase.

2.2.2. HPLC-DAD Conditions

-

Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm or equivalent C18 column[2].

-

Mobile Phase: A gradient mixture of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

-

Gradient Program:

-

Start with 60% A and 40% B.

-

Linearly increase to 100% B over 20 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (determined by UV scan, typically around 254 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the detection of trace levels of this compound. The following method is adapted from established procedures for the analysis of pharmaceuticals and personal care products in environmental samples[3][4].

Quantitative Data Summary

The table below presents the expected performance of an LC-MS/MS method.

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.1 - 5 ng/L |

| Limit of Quantitation (LOQ) | 0.5 - 15 ng/L[5] |

| Recovery | 79 - 127%[4] |

| Precision (%RSD) | < 15% |

Experimental Protocol

3.2.1. Sample Preparation

The sample preparation can follow the same SPE protocol as described for HPLC-DAD analysis (Section 2.2.1). For LC-MS/MS, it is critical to use LC-MS grade solvents and reagents to minimize background interference[6].

3.2.2. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II LC system or equivalent[4].

-

Column: Nucleodur® C18 Isis, or equivalent high-performance C18 column[3].

-

Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

-

Gradient Program:

-

Start at 95% A and 5% B.

-

Linearly decrease A to 5% over 8 minutes.

-

Hold at 5% A for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Agilent G6470A Triple Quadrupole LC/MS or equivalent[4].

-

Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for the target analyte).

-

Ionization Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For a related compound, N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide (Molecular Formula: C13H7ClF2N2O3, Formula Weight: 312.66), the precursor ion [M-H]- would be m/z 311.66 in negative mode[7]. The product ions would then be determined by fragmentation.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and LC-MS/MS analysis.

Caption: General workflow for sample preparation prior to chromatographic analysis.

Caption: Schematic of a typical LC-MS/MS analytical workflow.

References

- 1. HPLC/diode-array method for the determination of the pesticide diflubenzuron and its major metabolites 2,6-difluorobenzamide, 4-chlorophenylurea, and 4-chloroaniline in forestry matrices | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. vliz.be [vliz.be]

- 4. agilent.com [agilent.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. lcms.cz [lcms.cz]

- 7. N-(4-CHLOROPHENYL)-2,6-DIFLUORO-3-NITROBENZAMIDE [amp.chemicalbook.com]

Application Notes and Protocols for N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron) in Insect Pest Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a benzoylphenylurea insecticide that acts as an insect growth regulator (IGR). Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[1][2][3] This disruption of the molting process makes it a highly effective larvicide against a wide range of agricultural and public health pests. These application notes provide detailed information on its mechanism of action, efficacy data against various insect species, and standardized protocols for laboratory and field evaluation.

Mechanism of Action: Chitin Synthesis Inhibition

Diflubenzuron specifically targets the enzyme chitin synthase (CHS), which is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[4][5] In insects, two main isoforms of this enzyme exist: chitin synthase 1 (CHS1), predominantly found in epidermal cells and responsible for cuticle formation, and chitin synthase 2 (CHS2), located in the midgut and involved in the synthesis of the peritrophic membrane.[4][5] By inhibiting CHS, Diflubenzuron prevents the proper formation of the new cuticle during molting. As the insect larva attempts to shed its old exoskeleton, the improperly formed new cuticle cannot withstand the internal pressure and ruptures, leading to mortality.[1][2]

Caption: Simplified signaling pathway of chitin synthesis and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize the lethal concentration (LC50) and effective concentration (EC50) values of Diflubenzuron against various insect pests. These values represent the concentration of the compound required to cause 50% mortality or a 50% effect (e.g., emergence inhibition) in a given population, respectively.

| Insect Pest | Life Stage | Bioassay Method | LC50 | Reference |

| Musca domestica (Housefly) | Larvae | Diet Incorporation | 0.91 ppm (G5) - 5.47 ppm (G24) | [6] |

| Spodoptera litura (Tobacco Cutworm) | 3rd Instar Larvae | Topical Application | 90.048 ppm | [7] |

| Spodoptera litura (Tobacco Cutworm) | 5th Instar Larvae | Topical Application | 177.500 ppm | [7] |

| Spodoptera litura (Tobacco Cutworm) | 3rd Instar Larvae | Ingestion | 75.828 ppm | [7] |

| Spodoptera litura (Tobacco Cutworm) | 5th Instar Larvae | Ingestion | 129.024 ppm | [7] |

| Chironomus sp. | Larvae | Aqueous Exposure | 0.019 g/L | [8][9] |

| Buenoa sp. | Nymphs | Aqueous Exposure | 0.00277 g/L | [8][9] |

| Aedes aegypti | 4th Instar Larvae | Aqueous Exposure | IE50: 2.41 µg/L | [10] |

| Culex quinquefasciatus | Larvae | Aqueous Exposure | - | [11] |

| Phlebotomus papatasi (Sand Fly) | 2nd Instar Larvae | Feed-Through (in hamster feces) | 100% mortality at 8.97 ppm in diet | [12] |

Note: LC50 values for Musca domestica show an increase over generations (G5 to G24) due to the development of resistance in the selected strain.

Experimental Protocols

Protocol 1: Larval Bioassay by Diet Incorporation (for chewing insects like Musca domestica and Spodoptera litura)

Objective: To determine the LC50 of this compound when incorporated into the larval diet.

Materials:

-

This compound (technical grade)

-

Acetone or other suitable solvent

-

Standard larval diet for the target insect species

-

Second or third instar larvae of the target insect

-

Ventilated rearing containers (e.g., Petri dishes or small cups)

-

Incubator or environmental chamber set to appropriate temperature and humidity for the target species

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

-

Diet Preparation: Incorporate the different concentrations of the insecticide into the larval diet. A control diet containing only the solvent should also be prepared. Allow the solvent to evaporate completely.

-

Insect Exposure: Place a known number of larvae (e.g., 20-30) into each rearing container with the treated or control diet.

-

Incubation: Maintain the containers in an environmental chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

-

Data Collection: Record larval mortality at 24, 48, 72, and 96 hours post-exposure.

-

Analysis: Calculate the LC50 values using probit analysis or other suitable statistical methods.

Protocol 2: Adult Emergence Inhibition Bioassay (for aquatic insects like Aedes aegypti and Culex quinquefasciatus)

Objective: To determine the concentration of this compound that inhibits the emergence of adult insects from treated water, as per WHO guidelines.[10]

Materials:

-

This compound (formulated product or technical grade)

-

Dechlorinated or distilled water

-

Late third or early fourth instar larvae of the target mosquito species

-